1-Fluoro-3-nitrosobenzene
Description
Contextualization within the Field of Aromatic Nitroso Compound Research
Aromatic nitroso compounds, or nitrosoarenes, represent a class of organic molecules characterized by a nitroso group (-N=O) attached to an aromatic ring. These compounds are notable for their vibrant colors, high reactivity, and unique chemical behaviors. In the broader field of organic chemistry, nitrosoarenes are recognized as valuable and versatile building blocks. rsc.org Their utility stems from their dual electronic nature, enabling them to act as both electrophiles and nucleophiles, which allows their participation in a wide array of chemical transformations. rsc.orgacs.org
Nitrosoarenes are key intermediates in the synthesis of nitrogen-containing heterocycles, azo compounds, and other complex molecular architectures. acs.org Their chemistry is rich and varied, encompassing cyclization reactions, rearrangements, and coordination with metals. rsc.org The introduction of fluorine atoms onto the aromatic ring of a nitrosoarene creates a subclass known as fluorinated nitrosoarenes. This structural modification is part of a deliberate strategy in modern chemistry to fine-tune the properties of organic molecules. The incorporation of fluorine can dramatically alter a molecule's electronic properties, stability, and biological activity, making fluorinated nitrosoarenes a subject of significant interest in medicinal chemistry, materials science, and agrochemical research. nih.govnih.gov The study of compounds like 1-fluoro-3-nitrosobenzene is therefore situated at the intersection of classical nitrosoarene chemistry and the expanding field of organofluorine chemistry. acs.orgacs.org
Distinctive Chemical Attributes and Inductive Effects of Fluorine Substitution in Aromatic Systems
The substitution of a hydrogen atom with fluorine on a benzene (B151609) ring introduces profound and often competing electronic effects that define the reactivity of the molecule. Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic π-system, which generally deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene.
However, this inductive pull is counteracted by a resonance effect (+M), where the lone pairs of electrons on the fluorine atom can be donated back into the aromatic ring. While this resonance donation does occur, the inductive effect is significantly stronger for fluorine than for other halogens. This powerful inductive withdrawal is a key factor that activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. The presence of an additional electron-withdrawing group, such as the nitroso group in this compound, further enhances this activation. The combination of fluorine and a nitro or nitroso group makes the aromatic ring highly susceptible to attack by nucleophiles. ontosight.aisolubilityofthings.com This dual functionality makes fluorinated aromatic compounds exceptionally useful as intermediates in organic synthesis. solubilityofthings.com
The table below summarizes the principal electronic effects of a fluorine substituent on an aromatic ring.
| Electronic Effect | Description | Impact on Reactivity |
| Inductive Effect (-I) | Strong withdrawal of electron density from the ring due to fluorine's high electronegativity. | Deactivates the ring for electrophilic attack; Activates the ring for nucleophilic attack. |
| Resonance Effect (+M) | Donation of lone pair electrons from fluorine into the ring's π-system. | Opposes the inductive effect, but is weaker. Directs incoming electrophiles to the ortho and para positions. |
Scholarly Significance and Emerging Research Trajectories for this compound
While direct research on this compound is not extensively documented, its scholarly significance can be inferred from the established importance of both fluorinated aromatics and nitroso compounds in various scientific domains. Its precursor, 1-fluoro-3-nitrobenzene (B1663965), is a known building block for creating pharmaceuticals and agrochemicals, suggesting that the nitroso analogue would be a valuable intermediate for similar applications. ontosight.aiguidechem.com
Emerging research trajectories for nitrosoarenes highlight their role as powerful tools in modern synthetic chemistry. For instance, nitrosoarenes are employed in radical reactions and have shown promise in the formation of new carbon-nitrogen bonds and complex heterocyclic structures. acs.org The development of continuous flow processes for the synthesis of nitrosoarenes demonstrates the ongoing effort to make these reactive intermediates more accessible and safer to use. acs.org
Furthermore, the field of biomedical materials is an area of potential application. Fluorinated polymers are prized for their biocompatibility, and researchers have developed nitric oxide (NO) releasing fluorinated polymers to improve the performance of medical devices. nih.gov Given that nitroso compounds are intimately related to nitric oxide, this compound could serve as a precursor for novel, fluorinated NO-donor molecules for therapeutic or antimicrobial applications. nih.gov The strategic placement of fluorine is known to enhance metabolic stability and bioactivity, a principle that drives much of modern drug discovery. nih.gov Therefore, this compound represents a promising, albeit under-explored, scaffold for the synthesis of new bioactive agents and advanced materials.
Chemical Compound Data
Properties
Molecular Formula |
C6H4FNO |
|---|---|
Molecular Weight |
125.10 g/mol |
IUPAC Name |
1-fluoro-3-nitrosobenzene |
InChI |
InChI=1S/C6H4FNO/c7-5-2-1-3-6(4-5)8-9/h1-4H |
InChI Key |
JSEVUNYSFUYUEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Fluoro 3 Nitrosobenzene and Analogous Fluoro Nitrosoarenes
Foundational Synthetic Strategies for C-Nitroso Compounds
The preparation of C-nitroso compounds (R-N=O) is a well-established field of organic chemistry, with a variety of methods developed over more than a century. nih.govacs.org The inherent reactivity of the nitroso group, which makes it susceptible to oxidation to the corresponding nitro compound or isomerization, imposes significant constraints on synthetic methods. nih.gov Key foundational strategies can be broadly categorized into oxidation, reduction, and direct nitrosation reactions.
Oxidation of Amino and Hydroxylamino Groups: One of the most common methods for synthesizing nitrosoarenes is the oxidation of the corresponding aniline (B41778) or N-arylhydroxylamine precursors. wikipedia.orgnih.gov Oxidation of anilines can lead to a mixture of products, including hydroxylamines, nitroso compounds, and nitro compounds, making selectivity a challenge. acs.org More controlled oxidation can be achieved starting from N-arylhydroxylamines, which are readily oxidized to the target nitrosoarenes. wikipedia.org
Reduction of Nitro Compounds: The partial reduction of nitroarenes offers another route to nitrosoarenes. nih.gov This method can be difficult to control, as the reaction can easily proceed to form hydroxylamines and amines. nih.govresearchgate.net The reduction of a nitro group to a nitroso intermediate is often much slower than the subsequent reduction of the nitroso group, making it difficult to isolate the desired intermediate. nih.gov However, specific reagents and conditions have been developed to favor the formation of the nitroso product. psu.edursc.org
Named Reactions: Several named reactions are fundamental to the synthesis of specific types of C-nitroso compounds.
The Barton Reaction is a photochemical process involving the photolysis of an alkyl nitrite (B80452) to generate a δ-nitroso alcohol. wikipedia.orgslideshare.net This reaction proceeds via a radical mechanism involving homolytic cleavage of the O-N bond, followed by hydrogen abstraction and radical recombination. chemistnotes.comnumberanalytics.com
The Baudisch Reaction synthesizes ortho-nitrosophenols from phenols using a metal ion, typically copper, to direct the ortho-nitrosation. wikipedia.orgnih.govnih.gov
These foundational methods provide the basis from which more advanced and specific syntheses for compounds like 1-fluoro-3-nitrosobenzene are derived.
Direct Synthetic Pathways for Aromatic Nitroso Compounds
Direct introduction of a nitroso group onto an aromatic ring is an attractive but challenging synthetic strategy. The process, known as electrophilic nitrosation, involves the reaction of an aromatic compound with a nitrosating agent.
The primary challenge lies in the fact that the nitrosonium ion (NO⁺) is a significantly weaker electrophile compared to the nitronium ion (NO₂⁺) used in nitration. wikipedia.orgmasterorganicchemistry.com Consequently, direct nitrosation is generally effective only for highly activated aromatic rings, such as phenols and tertiary anilines. nih.govacs.org For less activated rings, harsh conditions are often required, which can lead to side reactions and low yields.
Recent advancements have focused on developing more potent nitrosating agents and catalytic systems to overcome these limitations. The use of nitrosyl halides or nitrosonium tetrafluoroborate (B81430) can provide a more electrophilic source of the nitroso group, enabling the nitrosation of a broader range of aromatic substrates. nih.govresearchgate.net
A notable modern approach involves the photochemical rearrangement of o-nitrophenylimines in a continuous flow system. nih.govacs.orgscribd.com This method generates the nitroso group through an internal redox process, offering a fast and robust route with high functional group tolerance. nih.gov
| Method | Substrate Type | Reagents | Key Features |
| Classical Nitrosation | Highly activated aromatics (phenols, anilines) | Nitrous acid (from NaNO₂/H⁺) | Requires electron-rich substrates. nih.gov |
| Nitrosation with Potent Agents | Less activated aromatics | Nitrosonium tetrafluoroborate (NO⁺BF₄⁻) | Allows nitrosation of a wider range of arenes. researchgate.net |
| Photochemical Rearrangement | o-Nitrophenylimines | UV light (e.g., 365 nm LEDs), Trifluoroethanol | Continuous flow process, high functional group tolerance. nih.govacs.org |
Indirect and Convergent Synthetic Approaches for this compound
Given the challenges of direct nitrosation on moderately deactivated rings like fluorobenzene (B45895), indirect and convergent strategies are often more effective for synthesizing this compound. These methods involve preparing a precursor molecule that is then converted to the target nitroso compound.
Electrophilic ipso-substitution provides a powerful method for regiocontrolled synthesis. In this approach, a functional group, typically a silyl (B83357) group like trimethylsilyl (B98337) (-SiMe₃), is placed at the desired position on the aromatic ring and is subsequently replaced by an electrophile.
Nitrosodesilylation is the specific application of this strategy for installing a nitroso group. An aryltrimethylsilane is reacted with a nitrosating agent, leading to the cleavage of the carbon-silicon bond and the formation of a carbon-nitrogen bond at that exact position. This method offers excellent regiocontrol, as the silyl group directs the incoming nitroso group to a specific carbon atom. Recent developments have focused on catalytic ipso-nitration of organosilanes using reagents like N-nitrosaccharin, which could potentially be adapted for nitrosation. researchgate.netnih.gov
This strategy is particularly useful for introducing functional groups into positions that are not favored by the inherent directing effects of other substituents on the ring.
The use of organometallic reagents is a cornerstone of modern synthetic chemistry and provides a versatile route to nitrosoarenes. nih.gov This approach typically involves the reaction of an organometallic species, such as an organolithium or Grignard reagent, with a nitrosating agent.
The synthesis begins with the preparation of an aryl organometallic reagent, for example, 3-fluorophenyllithium (B15423450) or 3-fluorophenylmagnesium bromide. This nucleophilic species is then reacted with an electrophilic nitroso source, such as nitrosyl chloride (NOCl) or an alkyl nitrite. nih.gov The reaction results in the formation of the C-N bond, yielding the desired nitrosoarene.
Historically, the reaction of diphenylmercury (B1670734) with nitrosyl bromide was one of the first examples of this type of transformation. nih.gov While effective, these methods often require careful control of reaction conditions to avoid side reactions, such as the formation of diarylamines. nih.gov The use of organometallic intermediates is a powerful way to achieve specific substitution patterns that are otherwise difficult to access. nih.govacs.org
Regioselectivity and Yield Optimization in this compound Synthesis
Achieving high regioselectivity and yield is paramount in the synthesis of a specific isomer like this compound. The synthetic strategy must account for the directing effects of the fluorine substituent and the optimization of reaction parameters.
Regioselectivity: In electrophilic aromatic substitution reactions on fluorobenzene, the fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). However, fluorine is also strongly deactivating due to its high electronegativity and the powerful inductive effect. This makes reactions like direct nitrosation challenging. When substitution does occur, it is directed primarily to the para position, with some ortho substitution. The meta position is strongly disfavored.
Therefore, to synthesize the 3-nitroso (meta) isomer, direct electrophilic substitution on fluorobenzene is not a viable strategy. Instead, methods that circumvent these directing effects must be employed:
Starting with a meta-substituted precursor: A common strategy is to begin with a compound that already has a group at the 3-position which can be converted into a nitroso group. For example, the reduction of 1-fluoro-3-nitrobenzene (B1663965) or the oxidation of 3-fluoroaniline. The synthesis of 1-fluoro-3-nitrobenzene itself can be achieved from precursors like 1,3-dinitrobenzene.
Using ipso-substitution or organometallic routes: As described in section 2.3, these methods provide excellent regiocontrol, allowing the nitroso group to be installed specifically at the 3-position, irrespective of the electronic directing effects of the fluorine atom.
Yield Optimization: Maximizing the yield of this compound requires careful control over reaction conditions. beilstein-journals.org
Temperature and Reaction Time: Many nitrosation and related reactions are highly sensitive to temperature. Low temperatures are often necessary to prevent over-oxidation or decomposition of the sensitive nitroso product. Reaction times must be optimized to ensure complete conversion of the starting material without allowing for degradation of the product.
Solvent Choice: The solvent can significantly influence reaction rates and selectivity. Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) are often used in nucleophilic substitution reactions to prepare fluorinated precursors. google.comgoogle.com For organometallic reactions, anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are standard.
Reagent Stoichiometry: Precise control over the amounts of reagents is crucial. For instance, in the reduction of a nitro group, using a stoichiometric amount of a mild reducing agent can help prevent over-reduction to the amine.
Catalyst and Additives: In many modern synthetic methods, the choice of catalyst and additives is key. For example, in the oxidation of anilines, specific molybdenum or rhodium catalysts can improve selectivity for the nitroso or nitro product. acs.org In halogen exchange reactions to produce fluorinated precursors, phase-transfer catalysts can dramatically improve yields. google.com
Recent research highlights the importance of high-throughput experimentation and automated systems to rapidly screen various parameters and identify the optimal conditions for complex reactions, which is a promising avenue for optimizing the synthesis of challenging molecules like fluoro-nitrosoarenes. beilstein-journals.org
| Factor | Influence on Synthesis of this compound | Optimization Strategy |
| Regioselectivity | Fluorine is an ortho, para-director, making direct meta-nitrosation difficult. | Use of precursors with existing 3-substitution (e.g., 3-fluoroaniline, 1-fluoro-3-nitrobenzene) or regiocontrolled methods like ipso-substitution. |
| Temperature | The nitroso group is often thermally unstable. | Conduct reactions at low temperatures to prevent decomposition and side reactions. |
| Solvent | Affects solubility, reaction rates, and stability. | Select appropriate anhydrous solvents for organometallic steps (e.g., THF) or polar aprotic solvents for precursor synthesis (e.g., sulfolane). google.com |
| Reagents | Over-oxidation or over-reduction can occur. | Use mild and selective oxidizing/reducing agents with carefully controlled stoichiometry. |
Comprehensive Analysis of Chemical Reactivity and Mechanistic Pathways of 1 Fluoro 3 Nitrosobenzene
Monomer-Dimer Equilibria and Aggregation Phenomena in Solution
A distinctive characteristic of aromatic C-nitroso compounds is their capacity to exist in a dynamic equilibrium between a monomeric and a dimeric form. researchgate.netrsc.org This reversible dimerization leads to the formation of an azodioxy compound (also referred to as an azoxy dimer). rsc.org For nitrosoarenes, the monomer is typically a deep green species, while the dimer, often an azobenzene (B91143) N,N'-dioxide, is generally pale yellow. rsc.org
In the solid state, the dimeric form is generally favored, but in dilute solutions or at elevated temperatures, the equilibrium shifts toward the monomer. rsc.orgrsc.org The aggregation is not limited to simple dimerization; aromatic molecules containing multiple nitroso groups have the potential to form polymers through this self-association. researchgate.net The equilibrium is sensitive to a variety of factors, including the electronic nature of substituents on the aromatic ring, solvent polarity, concentration, and temperature. The fluorine substituent in 1-fluoro-3-nitrosobenzene influences the electron density of the aromatic ring and the nitroso group, thereby affecting the position of this equilibrium. at.ua The aggregation can also be influenced by organized surfaces, such as self-assembled monolayers, which can promote the formation of the azodioxide bond. researchgate.net
Table 1: Factors Influencing Monomer-Dimer Equilibrium of Aromatic Nitroso Compounds
| Factor | Effect on Equilibrium | Rationale |
|---|---|---|
| Concentration | Higher concentration favors the dimer. | Dimerization is a bimolecular process. |
| Temperature | Higher temperature favors the monomer. | Dimerization is typically an exothermic process. |
| Solvent | Polar solvents can influence the equilibrium. | Differential solvation of the polar dimer versus the less polar monomer. |
| Physical State | Solid state favors the dimer. | Crystal packing forces often stabilize the dimeric structure. rsc.org |
| Substituents | Electron-withdrawing or bulky ortho groups can shift the equilibrium. | Electronic effects alter the electrophilicity of the nitroso nitrogen; steric hindrance can disfavor dimerization. at.ua |
Electrochemical Behavior and Electron Transfer Processes
The nitroso group's electronic structure imparts significant electrochemical reactivity to the molecule. researchgate.net Aromatic nitroso compounds can undergo both reduction and oxidation via electron transfer processes, leading to the formation of radical ion intermediates. aascit.orgutexas.edu
The anodic oxidation of aromatic compounds often proceeds through an initial electron transfer (E) to form a cation-radical, which may then undergo subsequent chemical reactions (C), in what is known as an EC or ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism. For nitrosobenzene (B162901), the anodic oxidation involves a one-electron wave at a relatively high potential of approximately 2.0 V (versus an Ag/AgCl reference). aip.org This process generates a cation-radical intermediate. aip.org The high potential required indicates that the molecule is not easily oxidized. The stability and subsequent reaction pathways of this cation-radical are highly dependent on the solvent and the presence of nucleophiles. aip.org In some cases, the initially formed cation-radical can be highly reactive and rapidly oxidize other species in the medium, such as the perchlorate (B79767) anion from the supporting electrolyte. aip.org
Spectroelectrochemistry, a technique that combines electrochemical methods with spectroscopy, is a powerful tool for detecting and characterizing transient intermediates like radical ions. rsc.org The cation-radical of nitrosobenzene has been successfully generated and studied using in-situ electrolysis within the cavity of an Electron Spin Resonance (ESR) spectrometer. aip.orgaip.org
Table 2: ESR Spectroscopic Data for Nitrosobenzene Radical Ions
| Species | Radical Type | Nitrogen Coupling (aN) | Key Proton Couplings (aH) | Reference |
|---|---|---|---|---|
| Nitrosobenzene Radical-Cation | σ-radical | ~37.0 G | ~3.8 G (1 meta-H) | aip.orgaip.org |
| Nitrosobenzene Radical-Anion | π-radical | ~9.9 G | Interactions with all ring protons are of similar magnitude. | aip.org |
Radical Reactions and Spin Trapping Applications in Reaction Monitoring
Nitroso compounds are well-established as effective radical acceptors, or "spin traps," a property that is widely exploited in the study of short-lived radical intermediates. aascit.orgutexas.edursc.org The reaction involves the addition of a transient radical to the nitroso compound, producing a much more stable nitroxide radical adduct that can be detected and characterized by ESR spectroscopy. utexas.edursc.org
This compound can react with radicals generated from unsaturated organic substrates. aascit.orgrsc.org For instance, in reactions involving the radical-initiated polymerization of alkenes or in reactions where alkyl radicals are formed, the nitroso compound can intercept these species. rsc.org The carbon-centered radical adds to the nitrogen atom of the nitroso group, forming a stable nitroxide radical. rsc.org
Beyond simple radical trapping, nitrosoarenes participate in other reactions involving unsaturated systems, such as the nitroso-ene reaction, which can afford valuable allylic amines. aascit.org They can also react with styrenes in a process involving C-radical addition followed by nitrosylation and tautomerization. aascit.org
The primary technique for characterizing the nitroxide spin adducts is ESR spectroscopy. at.uautexas.edu The resulting ESR spectrum serves as a "fingerprint" for the trapped radical. rsc.org A key advantage of C-nitroso traps like this compound is that the transient radical becomes directly bonded to the nitroxide nitrogen atom. rsc.org This direct attachment causes significant perturbation of the nitroxide's electronic environment, leading to hyperfine splittings from the magnetic nuclei of the trapped radical fragment. rsc.org
Analysis of these hyperfine coupling constants provides detailed structural information about the adduct. utexas.edu The magnitude of the nitrogen coupling constant (aN) and the couplings from protons (or other nuclei like fluorine) on the atoms adjacent to the nitroxide nitrogen (the β-position) are particularly informative for identifying the structure of the originally trapped radical. researchgate.net For example, the ESR spectrum of a nitroxide formed by trapping a cyclopentadienyl (B1206354) radical with nitrosodurene shows a primary splitting from the nitrogen atom (aN ≈ 13.5 G) and a secondary splitting from the β-proton of the cyclopentadienyl ring (aH ≈ 6.5 G). researchgate.net The presence of the fluorine atom in adducts derived from this compound would be expected to introduce additional, characteristic hyperfine splittings in the ESR spectrum, aiding in structural elucidation.
Table 3: Representative ESR Hyperfine Coupling Constants for Nitroxide Adducts
| Spin Trap | Trapped Radical | Adduct Structure | aN (G) | aβ-H (G) |
|---|---|---|---|---|
| Nitrosodurene | Cyclopentadienyl | Aryl-N(O•)-C5H5 | ~13.5 | ~6.5 |
| Phenyl N-t-butylnitrone (PBN) | Methyl (•CH3) | Ph-CH(CH3)-N(O•)-t-Bu | ~16.3 | ~3.4 |
| 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | Hydroxyl (•OH) | DMPO-OH | ~14.9 | ~14.9 |
Note: PBN and DMPO are nitrone spin traps, included for comparison of typical nitroxide parameters. The structure of the trapped radical significantly influences the observed coupling constants.
Interplay of Fluorine and Nitroso Substituents in Directing Aromatic Reactivity
The reactivity of the aromatic ring in this compound is intricately governed by the electronic properties of the fluorine and nitroso substituents. Both groups influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions through a combination of inductive and resonance effects. Understanding this interplay is crucial for predicting the outcome of chemical transformations involving this compound.
Similarly, the nitroso group (-N=O) is also a deactivating group for electrophilic aromatic substitution. vaia.comstackexchange.com This deactivation stems from the electron-withdrawing inductive effect of the nitrogen and oxygen atoms. vaia.com Despite this, the nitroso group directs incoming electrophiles to the ortho and para positions. This directing effect is attributed to the lone pair of electrons on the nitrogen atom, which can participate in resonance and stabilize the positively charged intermediate (the Wheland complex) formed during ortho and para attack. vaia.comstackexchange.com
In this compound, the fluorine and nitroso groups are situated in a meta-relationship. Their directing effects on further electrophilic substitution must be considered in concert. Both substituents individually direct incoming electrophiles to their respective ortho and para positions.
For the fluorine at position 1, the ortho positions are 2 and 6, and the para position is 4. For the nitroso group at position 3, the ortho positions are 2 and 4, and the para position is 6. Therefore, positions 2, 4, and 6 are all activated to some extent by both groups through resonance, relative to position 5.
The interplay of these directing effects leads to a reinforced activation of certain positions. Specifically:
Position 2: Is ortho to the fluorine and ortho to the nitroso group.
Position 4: Is para to the fluorine and ortho to the nitroso group.
Position 6: Is ortho to the fluorine and para to the nitroso group.
The following table summarizes the directing effects of the individual substituents:
| Substituent | Position on Ring | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| Fluorine | 1 | -I (Strongly deactivating) | +M (Weakly activating) | Deactivating | Ortho, Para |
| Nitroso | 3 | -I (Deactivating) | +M (Activating) | Deactivating | Ortho, Para |
In nucleophilic aromatic substitution (SNAr), the roles of the substituents are reversed. Electron-withdrawing groups activate the ring towards nucleophilic attack, particularly at the positions ortho and para to them, by stabilizing the negatively charged Meisenheimer complex intermediate. Both the fluorine and nitroso groups are strongly electron-withdrawing, thus making this compound a candidate for such reactions. The fluorine atom itself can also act as a leaving group in SNAr reactions.
The relative activating/deactivating and directing strengths of the substituents are summarized in the research findings below.
| Position | Influence from Fluorine (at C1) | Influence from Nitroso (at C3) | Predicted Reactivity towards Electrophiles |
|---|---|---|---|
| 2 | Ortho (Activated by +M) | Ortho (Activated by +M) | Most Favorable |
| 4 | Para (Activated by +M) | Ortho (Activated by +M) | Favorable |
| 5 | Meta (Deactivated) | Meta (Deactivated) | Least Favorable |
| 6 | Ortho (Activated by +M) | Para (Activated by +M) | Favorable |
In Depth Spectroscopic Characterization and Structural Elucidation of 1 Fluoro 3 Nitrosobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Insights
NMR spectroscopy serves as a fundamental tool for the structural elucidation of 1-fluoro-3-nitrosobenzene, offering detailed information about its carbon framework, the electronic influence of the fluorine atom, and the environment of its aromatic protons.
The ¹³C NMR spectrum of substituted nitrosobenzenes reveals significant chemical shift variations that are highly dependent on the nature and position of the substituents. The nitroso (NO) group is particularly noteworthy for inducing larger changes in ¹³C chemical shifts compared to many other functional groups. cdnsciencepub.com This effect is attributed to the unique electronic character of the NO group, which can act as a powerful π-electron-accepting group, influencing the electron distribution within the aromatic ring. cdnsciencepub.com
In nitrosobenzene (B162901) derivatives, the chemical shift of the carbon atom directly bonded to the nitroso group (C-NO) typically falls within the range of δ 164.2–165.7 ppm in monomeric species. rsc.org For this compound, the fluorine and nitroso substituents exert distinct electronic effects on the aromatic ring. The fluorine atom, being highly electronegative, influences the chemical shifts of adjacent carbons through inductive effects and resonance. The nitroso group's orientation relative to the benzene (B151609) ring, whether planar or orthogonal, also significantly impacts the ¹³C chemical shifts. cdnsciencepub.comcdnsciencepub.com The interplay of these effects results in a unique chemical shift pattern for each carbon in the aromatic ring, allowing for detailed structural assignment.
Table 1: Predicted ¹³C NMR Chemical Shifts for Monosubstituted Benzenes (Reference: Benzene at 128.5 ppm) Note: This table provides a general reference for the expected influence of individual substituents on a benzene ring. The actual shifts in this compound will be a composite of these effects.
| Substituent | ipso-Carbon | ortho-Carbon | meta-Carbon | para-Carbon |
|---|---|---|---|---|
| -NO₂ | +20.0 | -4.8 | +0.9 | +5.8 |
| -F | +34.8 | -12.9 | +1.4 | -4.5 |
Data sourced from principles of NMR spectroscopy.
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.gov It offers a wide range of chemical shifts, typically spanning about 800 ppm, which makes it highly sensitive to the local electronic environment of the fluorine atom. wikipedia.org For organofluorine compounds, the chemical shifts for aryl fluorides (Ar-F) are generally observed in the range of -100 to -200 ppm. researchgate.netucsb.edu
In this compound, the ¹⁹F chemical shift is influenced by the electronic effects of the nitroso group. The precise chemical shift provides a sensitive probe of the intramolecular electronic interactions. nih.gov Furthermore, spin-spin coupling between the ¹⁹F nucleus and the aromatic protons (¹H) provides valuable information for structural confirmation. wikipedia.orghuji.ac.il These couplings, observed over multiple bonds (e.g., ³JHF, ⁴JHF), are characteristic of the relative positions of the fluorine and hydrogen atoms on the benzene ring. huji.ac.il The analysis of these coupling constants in the ¹⁹F spectrum, often in conjunction with ¹H NMR, allows for unambiguous assignment of the substitution pattern. nih.gov
The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the four protons on the aromatic ring. The chemical shifts and coupling patterns are dictated by the combined inductive and resonance effects of the fluorine and nitroso substituents. Both groups are electron-withdrawing, which generally leads to a deshielding of the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to benzene (δ 7.27 ppm). ucl.ac.uk
In monosubstituted nitrobenzenes, protons ortho and para to the nitro group are the most deshielded due to its strong electron-withdrawing resonance effect. stackexchange.com Similarly, a fluorine substituent also deshields adjacent protons. In this compound, the proton at the C2 position is ortho to both the fluorine and nitroso groups and is expected to be significantly deshielded. The proton at C6 is ortho to the nitroso group and meta to the fluorine, while the proton at C4 is para to the fluorine and ortho to the nitroso group. The proton at C5 is meta to both substituents. The magnetic anisotropy of the nitroso group can also cause significant shielding or deshielding of nearby protons depending on their spatial orientation relative to the N=O bond. digitellinc.com The analysis of the complex splitting patterns, arising from both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings, is essential for the complete assignment of the proton signals. chemicalbook.comchemicalbook.com
Table 2: Typical ¹H and ¹³C Chemical Shift Ranges for Substituted Benzenes
| Nucleus | Substituent Type | ortho Position | meta Position | para Position |
|---|---|---|---|---|
| ¹H | Electron-withdrawing | Deshielded | Slightly Shielded/Deshielded | Deshielded |
| ¹³C | Electron-withdrawing | Shielded | Slightly Affected | Deshielded |
Electron Spin Resonance (ESR) Spectroscopy of Radical Species
ESR spectroscopy is a powerful technique for studying species with unpaired electrons, such as the radical ions derived from this compound. It provides detailed information on the distribution of the unpaired electron density within the radical.
When this compound is converted into its cation-radical, the unpaired electron interacts with the magnetic nuclei (¹⁴N, ¹⁹F, and ¹H) within the molecule. This interaction, known as hyperfine coupling, leads to the splitting of the ESR signal into multiple lines. libretexts.org The magnitude of the splitting, given by the hyperfine coupling constant (a), is proportional to the spin density of the unpaired electron at the respective nucleus. libretexts.orgillinois.edu
For nitrosobenzene cation-radicals, the largest hyperfine splitting typically arises from the nitrogen nucleus of the nitroso group. Additional splittings are observed due to the protons on the aromatic ring. In the case of the this compound cation-radical, splitting from the ¹⁹F nucleus would also be expected. Analyzing the number of lines and the coupling constants allows for the mapping of the spin density distribution across the molecule. nih.gov This provides insight into how the fluorine and nitroso groups influence the electronic structure of the radical. For instance, a large a(¹⁹F) value would indicate significant delocalization of the unpaired electron onto the fluorine atom.
Table 3: General Rules for Predicting Number of ESR Peaks
| Interacting Nuclei | Spin (I) | Number of Peaks |
|---|---|---|
| Single Nucleus | I | 2I + 1 |
| M equivalent nuclei | I | 2MI + 1 |
This table outlines the fundamental principles for interpreting hyperfine splitting in ESR spectra. libretexts.org
This compound can act as a spin trap, reacting with transient radicals to form more stable nitroxide radicals. When a radical adds to the nitrogen atom of the nitroso group, the resulting nitroxide will contain the fluorinated aromatic ring. If the trapped radical has a fluorine atom at its β-position (the second atom of the trapped radical), the hyperfine splitting constant of this β-fluorine (aβ-F) shows a strong dependence on the stereochemistry.
The magnitude of aβ-F is related to the dihedral angle (θ) between the p-orbital of the nitroxide nitrogen containing the unpaired electron and the C-F bond at the β-position. This relationship is often described by an equation of the form A + Bcos²θ, where A and B are constants. A large aβ-F value is observed when the C-F bond is eclipsed with the p-orbital (θ ≈ 0°), allowing for efficient hyperconjugation. Conversely, a small aβ-F value is seen when they are perpendicular (θ ≈ 90°). This stereochemical dependence allows ESR spectroscopy to be used to determine the conformational preferences of the nitroxide adducts formed from this compound.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry provides critical information on the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For this compound (C₆H₄FNO), the molecular weight is approximately 125.10 g/mol . In an electron impact (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 125.
The fragmentation of aromatic nitroso compounds is influenced by the stability of the aromatic ring and the nature of the nitroso group. A primary and highly characteristic fragmentation pathway for nitroso compounds is the loss of the nitroso group as a nitric oxide radical (•NO). osti.govnih.govcdnsciencepub.com This cleavage results in a fragment ion with a mass 30 Da less than the molecular ion.
For this compound, the loss of •NO would lead to the formation of a fluorophenyl radical cation ([C₆H₄F]⁺˙) at m/z 95. This [M-30]⁺˙ ion is expected to be a prominent peak in the mass spectrum. Further fragmentation of the fluorophenyl cation could occur, leading to the loss of acetylene (B1199291) (C₂H₂) to give a fragment at m/z 69, or the loss of a fluorine radical, although the C-F bond is very strong.
The table below summarizes the expected key ions in the electron impact mass spectrum of this compound.
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |
| 125 | Molecular Ion | [C₆H₄FNO]⁺˙ | The parent ion, representing the intact molecule with one electron removed. |
| 95 | [M-NO]⁺˙ | [C₆H₄F]⁺˙ | A major fragment resulting from the characteristic loss of the nitroso group (30 Da). The high intensity of this peak is a key indicator for a nitroso compound. osti.govcdnsciencepub.com |
| 75 | [C₆H₃]⁺ | [C₆H₃]⁺ | This fragment could arise from the loss of HF from the [C₆H₄F]⁺˙ ion. |
| 69 | [C₄H₂F]⁺ | [C₄H₂F]⁺ | This could be formed from the [C₆H₄F]⁺˙ ion (m/z 95) by the loss of acetylene (C₂H₂). |
| 30 | [NO]⁺ | [NO]⁺ | The nitric oxide cation itself may be observed as a fragment of variable intensity. osti.gov |
Advanced Theoretical and Computational Chemistry Studies of 1 Fluoro 3 Nitrosobenzene
Quantum Chemical Calculations of Molecular Geometry, Conformation, and Energetics
No specific studies detailing quantum chemical calculations of the molecular geometry, conformational analysis, or energetics for 1-fluoro-3-nitrosobenzene were found. Such studies would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to determine optimized bond lengths, bond angles, dihedral angles, and the relative energies of different conformers.
Electronic Structure Analysis and Frontier Orbital Theory Applications
There is no available research on the electronic structure or frontier molecular orbitals (HOMO/LUMO) of this compound. This analysis is crucial for understanding a molecule's reactivity, with the HOMO (Highest Occupied Molecular Orbital) energy indicating its tendency to donate electrons and the LUMO (Lowest Unoccupied Molecular Orbital) energy indicating its tendency to accept electrons.
Density Functional Theory (DFT) for Predicting Spectroscopic Parameters and Reactivity Descriptors
While Density Functional Theory (DFT) is a common method for predicting properties of substituted benzenes, no specific DFT studies were found that calculated the spectroscopic parameters (like IR, Raman, or NMR spectra) or reactivity descriptors (such as chemical hardness, electronegativity, or electrophilicity index) for this compound.
Computational Modeling of Intermolecular Interactions and Aggregation Phenomena
No computational models or simulations detailing the intermolecular interactions or aggregation behavior of this compound are available in the search results. This type of modeling is essential for understanding the compound's behavior in the solid state or in solution, predicting how molecules might interact through forces like hydrogen bonding, halogen bonding, or π-stacking.
Emerging Applications in Organic Synthesis and Functional Materials Development
Strategic Utility as a Precursor in the Synthesis of Complex Fluorinated Organic Architectures
The 1-fluoro-3-nitrosobenzene molecule serves as a valuable and versatile building block in multi-step organic synthesis, providing a gateway to complex molecules that incorporate fluorine. The nitroso group, in particular, offers a rich chemistry, acting as a reactive handle for constructing new carbon-nitrogen and nitrogen-oxygen bonds.
Recent research has demonstrated the utility of this compound as a key reactant in the synthesis of sophisticated neurochemical probes. In one notable example, it was used to create a photoswitchable positive allosteric modulator for the metabotropic glutamate (B1630785) receptor 5 (mGlu5). csic.esbiorxiv.org The synthesis involved a Mills reaction between this compound and 5-aminopicolinic acid to form an azo-carboxylic acid intermediate, which was further elaborated into the final, biologically active molecule. csic.esbiorxiv.org This application highlights the compound's role in accessing complex structures designed for precise biological functions.
Another significant synthetic application is in the formation of heterocyclic systems. A Lewis acid-catalyzed annulation reaction between this compound and glyoxylate (B1226380) esters has been developed to produce ethyl 6-fluorobenzo[c]isoxazole-3-carboxylate. acs.org This process, which proceeds efficiently with just 10 mol% of BF₃·Et₂O, demonstrates an unusual umpolung (reactivity reversal) addition to the nitroso group, opening a practical route to substituted 2,1-benzisoxazoles, a class of compounds with relevance in medicinal chemistry. acs.org
Furthermore, the nitroso group of nitrosoarenes is a powerful dienophile in hetero-Diels-Alder reactions, a versatile tool for creating 1,4-amino-oxo functionalities in a single step. nih.gov These reactions typically proceed under mild conditions and are compatible with a wide array of functional groups, making them highly valuable for the functionalization of complex molecules like natural products. nih.gov While specific studies on this compound in this context are emerging, the established reactivity of fluorinated dienophiles in [4+2] cycloadditions suggests significant potential for creating novel fluorinated carbo- and heterocycles. beilstein-journals.orgbeilstein-journals.orgnih.gov
| Synthetic Application | Reactants | Key Reaction Type | Product Class | Reference |
| Photoswitchable mGlu5 Modulator | This compound, 5-Aminopicolinic acid | Mills Reaction (Azo coupling) | Azo-carboxylic acid intermediate | csic.es, biorxiv.org |
| Benzisoxazole Synthesis | This compound, Ethyl glyoxylate | Lewis Acid-Catalyzed Annulation | 2,1-Benzisoxazoles | acs.org |
| General Heterocycle Formation | Nitrosoarene, Diene | Hetero-Diels-Alder Reaction | 3,6-Dihydro-2H- researchgate.netnih.gov-oxazines | researchgate.net, nih.gov |
Integration into Novel Polymer Systems and Elastomers (e.g., Nitroso Rubber)
In the realm of materials science, aromatic nitroso compounds, including derivatives like this compound, are recognized for their role as specialized additives in elastomer formulations. epo.orgresearchgate.net Rather than acting as primary monomers in the polymer backbone, they are typically employed as chemical promoters or coupling agents that enhance the performance of the final material. epo.orgresearchgate.net
Research and patents have detailed the use of aromatic nitroso compounds to improve the interaction between the elastomer matrix and reinforcing fillers, such as carbon black. epo.org They are believed to function by promoting the formation of filler-elastomer linkages. epo.org This improved interaction is critical for enhancing the dynamic properties of cured vulcanizates, leading to tangible benefits such as reduced hysteresis (measured by Tan Delta) and lower rolling resistance in tires. epo.org
Specific applications where aromatic nitroso compounds have been cited as effective additives include:
Hevea and Butyl Rubber: Certain aromatic nitroso compounds are noted as effective promoters in these common elastomers. researchgate.net
Elastomer-to-Substrate Bonding: Compositions containing nitrosobenzene (B162901) compounds are used to improve adhesion between an elastomer and a substrate. google.com These can be added directly or generated in situ from a precursor during processing. google.com
Polyurethane Adhesion: Aromatic nitroso compounds have also been claimed as adhesion promoters for polyurethane-based elastomeric substrates and coatings. sci-hub.se
The presence of a fluorine atom in this compound may offer specific advantages in fluorinated elastomer systems, where chemical compatibility is paramount.
| Application Area | Function of Aromatic Nitroso Compound | Resulting Improvement | Elastomer Examples | Reference |
| Tire Manufacturing | Promoter of filler-elastomer linkage | Reduced hysteresis, lower rolling loss | General rubber formulations | epo.org |
| Adhesion | Elastomer-to-substrate bonding agent | Improved adhesion | Diene-containing elastomers | google.com |
| Coatings | Adhesion promoter | Enhanced coating-substrate bond | Polyurethane | sci-hub.se |
| General Rubber Compounding | Chemical promoter | Modified physical properties | Hevea, Butyl rubber | researchgate.net |
Role in Catalysis and Organocatalysis involving Aromatic Nitroso Compounds
The nitroso functional group is a non-innocent ligand, meaning it can actively participate in the electronic structure and reactivity of metal complexes. This property makes aromatic nitroso compounds intriguing components in the design of novel catalysts. researchgate.netresearchgate.net
Metal complexes featuring nitrosoarene ligands have been identified as catalysts or key intermediates in a variety of organic transformations. researchgate.net For instance, manganese complexes of 2-nitrosophenols have been successfully used as redox catalysts for the epoxidation of alkenes. nih.gov Furthermore, such complexes have been investigated as homogeneous co-catalysts for the electrochemical reduction of carbon dioxide to methanol. nih.gov The reactions of nitrosoarenes with transition metals are of fundamental importance for understanding their role in biological systems and for developing new metal-catalyzed processes. researchgate.net
In the field of organocatalysis, the nitroso group can act as a potent electrophile. A well-known example is its use in proline-catalyzed alpha-amination or alpha-oxygenation of carbonyl compounds. youtube.com In these reactions, the nitroso compound traps the enamine intermediate formed from the catalyst and the carbonyl substrate. This demonstrates the ability of the nitroso group to participate in highly stereoselective, metal-free transformations. youtube.com While the reduction of aromatic nitro compounds has been more extensively studied from an organocatalytic perspective, the electrophilic nature of the nitroso group itself provides significant opportunities for catalytic C-N and C-O bond formation. nih.govacs.org
| Catalysis Type | Role of Aromatic Nitroso Compound | Example Reaction | Reference |
| Metal Catalysis | Ligand in a catalytically active metal complex | Alkene epoxidation, CO₂ reduction | researchgate.net, nih.gov |
| Organocatalysis | Electrophile in enamine-based reactions | α-Oxygenation of carbonyls | youtube.com |
| Metal-Mediated Synthesis | Reactive intermediate | Hetero-Diels-Alder reactions | researchgate.net |
Q & A
Q. How should researchers design experiments to study the compound’s stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
